methyl N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]carbamate
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Description
Methyl N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]carbamate is a useful research compound. Its molecular formula is C19H25N3O4 and its molecular weight is 359.426. The purity is usually 95%.
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Scientific Research Applications
Pharmacological and Medicinal Chemistry Applications
Synthesis and Pharmacological Evaluation of Novel Derivatives : A study by Kumar et al. (2017) focused on the design, synthesis, and pharmacological evaluation of novel derivatives involving furan and piperazine moieties. These compounds were investigated for their antidepressant and antianxiety activities, highlighting the potential of furan-piperazine derivatives in therapeutic applications (Kumar et al., 2017).
Antimicrobial Activities : Research by Başoğlu et al. (2013) developed azole derivatives starting from furan-2-carbohydrazide, which exhibited antimicrobial activities. This illustrates the role of such compounds in combating microbial infections (Başoğlu et al., 2013).
Anticancer and Antifungal Activities : The synthesis and biological evaluation of carbazole derivatives, as discussed by Sharma et al. (2014), indicate the utility of these compounds in anticancer and antifungal treatments. Such derivatives demonstrate significant activity against various cancer cell lines (Sharma et al., 2014).
Chemical Synthesis and Characterization
Versatile Precursor for Heteroarenes : Sommer et al. (2017) presented 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) as a versatile precursor for synthesizing trifluoromethyl-substituted heteroarenes, including furans and piperazines. This work demonstrates the importance of such compounds in the synthesis of complex molecules (Sommer et al., 2017).
Crystal Structure Analysis : The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, as analyzed by Faizi et al. (2016), provides insights into the molecular conformation and interactions of similar compounds. Such structural analyses are crucial for understanding the chemical properties and reactivity of these molecules (Faizi et al., 2016).
Properties
IUPAC Name |
methyl N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-24-16-7-5-15(6-8-16)21-9-11-22(12-10-21)17(14-20-19(23)25-2)18-4-3-13-26-18/h3-8,13,17H,9-12,14H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJQUODLLKBVCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)OC)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816323 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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